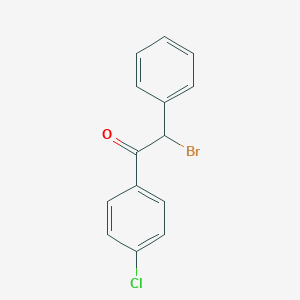

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom, a chlorine atom, and a phenyl group attached to an ethanone backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one typically involves the bromination of 1-(4-chlorophenyl)-2-phenylethan-1-one. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

化学反応の分析

Types of Reactions

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Formation of substituted derivatives such as amines or ethers.

Reduction: Formation of alcohols.

Oxidation: Formation of carboxylic acids or other oxidized products.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C14H10BrClO

- Molecular Weight : 309.59 g/mol

- CAS Number : 1889-78-7

- Physical Appearance : Off-white to pale beige solid

- Melting Point : 94-95 °C

Synthesis Applications

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one serves as an important intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry. Its applications include:

A. Synthesis of Cathinones

This compound is utilized as a precursor for synthesizing cathinones, which are psychoactive substances. Specific derivatives synthesized from this compound include:

- 4-chlorocathinone

- 4-chloro-N,N-dimethylcathinone

- 4-chloro-N-isopropylcathinone

These derivatives are significant in research related to psychostimulants and their effects on human health .

B. S-Alkylation Reactions

In a study published in Molbank, this compound was employed in S-alkylation reactions to synthesize complex triazole derivatives. The process involved using cesium carbonate as a base, demonstrating its utility in creating compounds with potential biological activity .

A. HPLC Analysis

The compound is also utilized in high-performance liquid chromatography (HPLC) for analytical purposes. It can be separated on Newcrom R1 HPLC columns under specific conditions, making it suitable for:

- Analyzing impurities in chemical preparations

- Pharmacokinetic studies where precise quantification of compounds is necessary .

The mobile phase typically consists of acetonitrile and water, with adjustments made for mass spectrometry compatibility by substituting phosphoric acid with formic acid.

Case Study 1: Synthesis of Triazole Derivatives

In research conducted by MDPI, the compound was used to synthesize a series of triazole derivatives through S-alkylation. The resulting products were characterized using various spectroscopic techniques including NMR and HRMS, confirming the successful incorporation of the bromo-substituted phenyl group into the triazole structure .

Case Study 2: Pharmacological Studies

Research has indicated that derivatives synthesized from this compound exhibit potential pharmacological activities. For instance, certain cathinone derivatives have been studied for their stimulant effects and potential applications in treating attention-deficit hyperactivity disorder (ADHD) .

作用機序

The mechanism of action of 2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one involves its interaction with specific molecular targets. The bromine and chlorine atoms, along with the phenyl groups, contribute to its reactivity and ability to form stable complexes with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

類似化合物との比較

Similar Compounds

- 2-Bromo-4’-chloropropiophenone

- 2-Bromo-4’-chloroacetophenone

- 2-Bromo-1-(4-chlorophenyl)propan-1-one

Uniqueness

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and chlorine atoms, along with the phenyl groups, makes it a versatile compound for various applications in organic synthesis and pharmaceuticals.

生物活性

2-Bromo-1-(4-chlorophenyl)-2-phenylethan-1-one, also known by its CAS number 1889-78-7, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antibacterial, anticancer, and neuroprotective effects, supported by data tables and relevant case studies.

- Molecular Formula : C₁₄H₁₀BrClO

- Molecular Weight : 309.59 g/mol

- Structural Characteristics : The compound features a bromo and chloro substituent on a phenyl ring, which is critical for its biological interactions.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | 20 |

| Escherichia coli | 10 µg/mL | 25 |

| Pseudomonas aeruginosa | 12 µg/mL | 22 |

The compound demonstrated MIC values comparable to standard antibiotics like ciprofloxacin, indicating its potential as an effective antibacterial agent .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. Its mechanism involves the induction of apoptosis in cancer cells, particularly in breast and colon cancer models.

Case Study: Breast Cancer Cell Lines

In vitro studies using MCF-7 breast cancer cell lines revealed that treatment with the compound resulted in significant cell death:

- IC₅₀ Value : 8 µM

- Mechanism : Induction of apoptosis via mitochondrial pathway activation.

The compound's effectiveness was attributed to its ability to promote reactive oxygen species (ROS) generation, leading to oxidative stress and subsequent apoptosis .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's.

The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thus enhancing cholinergic transmission in the brain:

- AChE Inhibition IC₅₀ : 25 µM

This inhibition is crucial for improving cognitive function and memory retention in animal models .

特性

IUPAC Name |

2-bromo-1-(4-chlorophenyl)-2-phenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrClO/c15-13(10-4-2-1-3-5-10)14(17)11-6-8-12(16)9-7-11/h1-9,13H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBEFSOTWERFWSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380458 |

Source

|

| Record name | 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1889-78-7 |

Source

|

| Record name | 2-bromo-1-(4-chlorophenyl)-2-phenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。